Cas no 46004-52-8 (ethyl 2-chlorobenzene-1-carboximidate)
ethyl 2-chlorobenzene-1-carboximidate Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidicacid, 2-chloro-, ethyl ester
- 2-chloro-benzimidic acid ethyl ester
- Ethyl 2-chlorobenzenecarboximidate
- ETHYL 2-CHLOROBENZIMIDATE HYDROCHLORIDE
- ethyl 2-chlorobenzene-1-carboximidate
- CS-0305996
- EN300-1261018
- ethyl 2-chlorobenzimidate
- ethyl o-chlorobenzimidate
- DTXSID90517930
- 46004-52-8
- AKOS010211894
- SCHEMBL8875219
- YDXVOCXVQXQYPX-UHFFFAOYSA-N
-
- MDL: MFCD06656715
- Inchi: 1S/C9H10ClNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3
- InChI Key: YDXVOCXVQXQYPX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(=N)OCC
Computed Properties
- Exact Mass: 183.0450916g/mol
- Monoisotopic Mass: 183.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 33.1Ų
ethyl 2-chlorobenzene-1-carboximidate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D114322-5g |
2-CHLORO-BENZIMIDICACIDETHYLESTER |
46004-52-8 | 95% | 5g |
$985 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376666-100mg |
Ethyl 2-chlorobenzimidate |
46004-52-8 | 98% | 100mg |
¥864.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376666-250mg |
Ethyl 2-chlorobenzimidate |
46004-52-8 | 98% | 250mg |
¥1440.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376666-1g |
Ethyl 2-chlorobenzimidate |
46004-52-8 | 98% | 1g |
¥3600.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376666-5g |
Ethyl 2-chlorobenzimidate |
46004-52-8 | 98% | 5g |
¥11512.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376666-10g |
Ethyl 2-chlorobenzimidate |
46004-52-8 | 98% | 10g |
¥17272.00 | 2024-05-12 | |
| Enamine | EN300-1261018-0.05g |
ethyl 2-chlorobenzene-1-carboximidate |
46004-52-8 | 0.05g |
$395.0 | 2023-06-08 | ||
| Enamine | EN300-1261018-0.1g |
ethyl 2-chlorobenzene-1-carboximidate |
46004-52-8 | 0.1g |
$414.0 | 2023-06-08 | ||
| Enamine | EN300-1261018-0.25g |
ethyl 2-chlorobenzene-1-carboximidate |
46004-52-8 | 0.25g |
$433.0 | 2023-06-08 | ||
| Enamine | EN300-1261018-0.5g |
ethyl 2-chlorobenzene-1-carboximidate |
46004-52-8 | 0.5g |
$451.0 | 2023-06-08 |
ethyl 2-chlorobenzene-1-carboximidate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on ethyl 2-chlorobenzene-1-carboximidate
Ethyl 2-Chlorobenzene-1-Carboximidate: A Comprehensive Overview
Ethyl 2-chlorobenzene-1-carboximidate, with the CAS number 46004-52-8, is a compound of significant interest in the field of organic chemistry and material science. This compound is a derivative of benzene, featuring a chlorine substituent at the 2-position and an ethyl carboximidate group at the 1-position. The structure of ethyl 2-chlorobenzene-1-carboximidate is characterized by its aromatic ring, which plays a crucial role in its chemical reactivity and physical properties.
The synthesis of ethyl 2-chlorobenzene-1-carboximidate involves a series of well-established organic reactions. Typically, the starting material is chlorobenzene, which undergoes nucleophilic substitution to introduce the carboximidate group. The reaction conditions, including temperature and solvent selection, are critical to ensure high yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
Ethyl 2-chlorobenzene-1-carboximidate exhibits unique physical properties that make it suitable for various applications. Its melting point and boiling point are influenced by the electron-withdrawing effects of the chlorine atom and the carboximidate group. These properties are essential in determining its stability under different environmental conditions. Moreover, the compound's solubility in organic solvents facilitates its use in solution-based reactions.
Recent studies have highlighted the potential of ethyl 2-chlorobenzene-1-carboximidate as a precursor in drug discovery and material synthesis. Researchers have explored its role in forming bioactive molecules, leveraging its ability to undergo further functionalization. For instance, substitution reactions involving the chlorine atom can lead to derivatives with enhanced pharmacological activity.
In terms of applications, ethyl 2-chlorobenzene-1-carboximidate has found utility in polymer chemistry as an intermediate for synthesizing advanced materials. Its ability to participate in coupling reactions makes it valuable for creating high-performance polymers with tailored properties such as thermal stability and mechanical strength.
From an environmental perspective, understanding the degradation pathways of ethyl 2-chlorobenzene-1-carboximidate is crucial for assessing its impact on ecosystems. Studies have shown that under specific conditions, such as UV light exposure or microbial activity, the compound undergoes biodegradation into less harmful byproducts.
In conclusion, ethyl 2-chlorobenzene-1-carboximidate (CAS No:46004-52-8) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis and materials science. Continued research into its properties and applications will undoubtedly unlock new opportunities for its utilization in cutting-edge technologies.
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